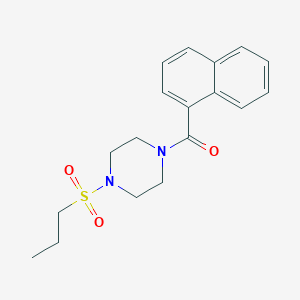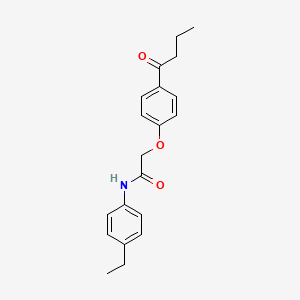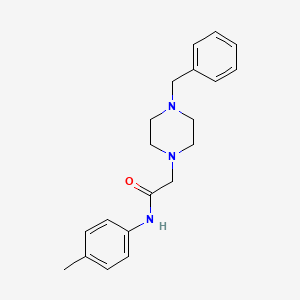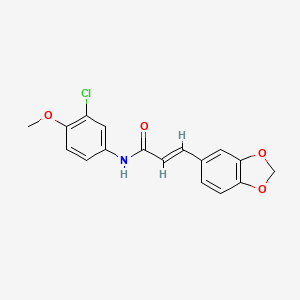![molecular formula C15H12ClFO3 B5762755 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied in detail.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific pathways and enzymes involved in disease progression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde in lab experiments is its high purity, which ensures accurate and reproducible results. However, one of the limitations of using this compound is its low solubility, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde. Some of the possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its potential targets in disease progression.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
4. Exploration of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and metabolic disorders.
5. Investigation of the potential use of this compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with significant potential in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research in this area has the potential to lead to the development of new and more effective treatments for a range of diseases.
Synthesis Methods
The synthesis of 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves the reaction of 3-fluorobenzyl alcohol with 3-chloro-5-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through an etherification process, resulting in the formation of the desired compound. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated the effectiveness of this compound in inhibiting the growth of cancer cells and reducing inflammation in animal models.
properties
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHLHVARQYYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)




![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)

